6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
Description
Properties
IUPAC Name |
6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-3-7(4-11)15-8-2-1-6(5-12-8)9(13)14/h1-2,5,7H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIHJCOUQKUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OC(CF)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 217.17 g/mol. It consists of a nicotinic acid backbone, a pyridine derivative, modified with a fluorinated ethoxy group. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. This compound is intended for research purposes only, not for human or veterinary therapeutic use.
Potential Applications
While research on this specific compound is limited, its structural features and the known activities of related compounds suggest several potential applications:
- Pharmaceutical Research: The fluorinated groups can impact lipophilicity and metabolic stability, making it a candidate for medicinal chemistry research.
- Interaction Studies: The compound can be used in studies focusing on interactions with other molecules and biological systems.
- Nicotinic Acetylcholine Receptors: As a nicotinic acid derivative, it may interact with nicotinic acetylcholine receptors, influencing the nervous system and other biological processes.
Structural Similarity and Biological Activities
Mechanism of Action
The mechanism of action of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-(Trifluoromethoxy)nicotinic Acid
Structural Differences :
- Substituent : Trifluoromethoxy (–OCF₃) at the 6-position.
- Electronic Effects: The –OCF₃ group is strongly electron-withdrawing due to inductive effects, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs.
- Lipophilicity : The trifluoromethoxy group enhances lipophilicity (logP ~1.2–1.5 estimated), improving membrane permeability.
Research Findings :
- Synthetic Utility : Used as a building block in pharmaceuticals and agrochemicals due to its stability under acidic and oxidative conditions .
- Safety Profile : Classified as hazardous (H315, H319, H335) due to skin/eye irritation and respiratory toxicity .
This may improve oral bioavailability but could also increase molecular weight (~265 g/mol vs. ~237 g/mol for 6-(trifluoromethoxy)nicotinic acid).
6-Amino-2-fluoronicotinic Acid
Structural Differences :
- Substituents: Amino (–NH₂) at the 6-position and fluorine at the 2-position.
- Electronic Effects: The amino group is electron-donating, reducing pyridine ring acidity (pKa ~4.5 vs. ~2.5 for unsubstituted nicotinic acid).
Research Findings :
- Applications : Intermediate in kinase inhibitor synthesis (e.g., EGFR inhibitors) due to hydrogen-bonding capability .
- Commercial Availability : Supplied by multiple vendors (e.g., AB76881, FS-6629) .
Comparison with Target Compound: The target compound lacks an amino group, favoring interactions with hydrophobic binding pockets. The 2-fluoro substitution in 6-amino-2-fluoronicotinic acid may hinder rotational freedom, whereas the target’s ethoxy group offers conformational flexibility.
5-(Tetrahydro-2H-pyran-4-yl)-6-(2,2,2-trifluoroethoxy)nicotinic Acid
Structural Differences :
- Substituents : Trifluoroethoxy (–OCH₂CF₃) at the 6-position and tetrahydro-pyran at the 5-position.
Research Findings :
- Biological Activity : Patent applications suggest utility in cyclopropane-fused dipyrrolidine derivatives for targeting protein-protein interactions (e.g., MDM2/p53) .
- Synthetic Challenges : The trifluoroethoxy group complicates regioselective synthesis .
Comparison with Target Compound : The target compound’s substituent (–OCH₂CF₂CH₂F) lacks the tetrahydro-pyran moiety, reducing steric hindrance but maintaining fluorine-driven lipophilicity. The branched fluorines may offer better resistance to enzymatic degradation compared to linear trifluoroethoxy groups.
Biological Activity
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a compound characterized by its unique molecular structure, which includes a nicotinic acid backbone modified with a fluorinated ethoxy group. This modification enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. The compound's molecular formula is C₉H₉F₂NO₃, with a molecular weight of approximately 217.17 g/mol .
Biological Activity
The biological activity of this compound has not been extensively studied, leading to limited understanding of its mechanism of action. However, insights can be drawn from related compounds and the general properties of nicotinic acid derivatives.
Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes, including neurotransmission and inflammation modulation. Specifically, these compounds may act through G protein-coupled receptors (GPCRs) that influence intracellular signaling pathways .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | Contains trifluoromethyl group | Antidiabetic effects |
| Nicotinamide | Lacks fluorinated substituents | Vitamin B3 activity, anti-inflammatory properties |
| 6-Methyl-nicotinic acid | Methyl substitution at position 6 | Potential neuroprotective effects |
This comparison highlights how the unique fluorinated structure of this compound may enhance its pharmacokinetic properties compared to other nicotinic acid derivatives .
Case Studies and Research Findings
While direct studies on this compound are scarce, research on related compounds provides valuable insights:
- Anti-inflammatory Effects : Nicotinic acid derivatives have shown potential in modulating inflammatory responses. For instance, studies indicate that these compounds can inhibit the production and release of free fatty acids from adipose tissue, which may reduce inflammation and improve insulin sensitivity in individuals with type 2 diabetes .
- Cytotoxicity Studies : Research involving other nicotinic acid derivatives has demonstrated varying degrees of cytotoxicity across different cancer cell lines. For example, certain derivatives exhibit significant anti-tumor activity while others lack such effects . This variability suggests that the specific structural modifications in compounds like this compound could influence their efficacy against cancer cells.
Future Directions for Research
Given the promising pharmacological properties suggested by structural analogs, further research is warranted to elucidate the specific biological activities and mechanisms of action for this compound. Potential areas of investigation include:
- In vitro and In vivo Studies : Conducting detailed studies to assess the compound's effects on nAChRs and other relevant biological targets.
- Pharmacokinetic Profiling : Evaluating how the fluorinated modifications affect absorption, distribution, metabolism, and excretion (ADME) properties.
- Therapeutic Applications : Exploring potential therapeutic uses in conditions such as diabetes, neurodegenerative diseases, and cancer.
Q & A
Q. How do fluorinated substituents alter the compound’s electronic properties in catalytic applications?
- Methodology : Perform cyclic voltammetry to measure redox potentials. Compare with DFT-derived HOMO/LUMO energies to quantify electron-withdrawing effects of the fluoromethyl group .
- Contradiction Alert : If experimental redox potentials deviate >0.5 V from computational values, re-evaluate solvation models or basis sets in simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
